N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline is an organic compound classified as an aniline derivative. It features a unique combination of an ethoxybenzyl group and a phenoxyethoxy group attached to an aniline core, making it significant in various chemical and biological applications. The compound is recognized by its Chemical Abstracts Service number 1040686-39-2 and has the molecular formula .
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring. This classification is significant due to the compound's potential reactivity and utility in organic synthesis and biological studies .
The synthesis of N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline generally involves nucleophilic substitution reactions. One common method includes the reaction of an aniline derivative with a benzyl halide in the presence of a base.
The molecular structure of N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline can be represented as follows:
The compound's molecular weight is approximately 363.45 g/mol, and it possesses a complex arrangement that contributes to its unique chemical properties .
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline can participate in several chemical reactions, including:
The mechanism of action for N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline primarily involves its interaction with specific biological targets, such as enzymes or receptors. The binding of this compound can alter the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application, indicating its potential utility in pharmacological studies .
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline has several applications across different fields:
This compound's diverse applications highlight its importance in both academic research and industrial processes, making it a valuable subject for further study.
The systematic name N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline follows IUPAC conventions by designating the aniline nitrogen as the parent site. The substituents are hierarchically described:
Alternative chemical names include Benzenemethanamine, 3-ethoxy-N-[3-(2-phenoxyethoxy)phenyl]-, as registered in Chemical Abstracts Service (CAS) under the identifier 1040686-39-2 [2] [10]. This compound belongs to three critical chemical taxonomies:
Table 1: Nomenclature and Identifiers of Key Aniline Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Structural Features |
---|---|---|---|
N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline | 1040686-39-2 | C₂₃H₂₅NO₃ | 3-Ethoxybenzylamine + 2-phenoxyethoxy aniline |
3-(2-Phenoxyethoxy)-N-(2-phenoxypropyl)aniline | Not specified | C₂₃H₂₅NO₃ | Phenoxypropylamine + phenoxyethoxy aniline [1] |
3-(2-Phenoxyethoxy)-N-(2-phenylethyl)aniline | Not specified | C₂₂H₂₃NO₂ | Phenethylamine + phenoxyethoxy aniline [9] |
Physicochemical properties predicted through computational methods include:
The molecular architecture incorporates two distinct ether chains:
These features collectively influence conformational behavior, with the ethylene glycol spacer (−OCH₂CH₂O−) enabling rotational flexibility while maintaining planarity between aromatic systems [5] [8].
The strategic incorporation of aniline derivatives in medicinal chemistry accelerated in the 2000s with the development of kinase-targeted therapeutics. Aniline headgroups emerged as critical pharmacophores in inhibitors targeting epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases—targets implicated in oncogenesis [3]. The structural template of N-(3-Ethoxybenzyl)-3-(2-phenoxyethoxy)aniline aligns with this historical trajectory, where:
Table 2: Evolution of Aniline Pharmacophores in Kinase Inhibitor Design
Structural Feature | Functional Role | Therapeutic Application |
---|---|---|
Alkynyl thienopyrimidine-aniline hybrids | Dual EGFR/ErbB-2 inhibition | Anticancer agents (2000s) [3] |
3-(2-Phenoxyethoxy)aniline scaffold | Enhanced cellular permeability | Kinase inhibitor headgroups [8] |
N-Benzyl aniline derivatives | Improved oral exposure profiles | Orally bioavailable kinase inhibitors [3] |
Synthetic innovations enabling this compound's accessibility include:
The compound's design reflects molecular hybridization principles, merging three pharmacophoric elements:
This architectural framework has been leveraged in diverse bioactive molecules, including:
Synthetic Significance: The compound’s preparation typically involves multistep sequences requiring:
The historical evolution of this structural class underscores its dual role as:
Table 3: Commercial Research Availability of Aniline Derivatives
Supplier | Catalog Number | Purity Specification | Packaging |
---|---|---|---|
Santa Cruz Biotechnology | sc-329616 | Research grade | 500 mg [4] |
Matrix Scientific | 032094 | Not specified | 500 mg [10] |
Absin Bioscience | Not specified | Not specified | Not specified [2] |
Note: Commercial availability underscores research interest but analytical data remain limited per supplier disclaimers [4] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4